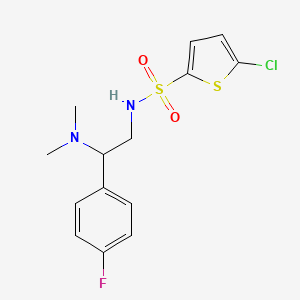
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide, also known as DMFES or TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that has shown promising results in preclinical studies for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide binds to the active site of BTK and inhibits its phosphorylation, leading to the inhibition of downstream signaling pathways, such as NF-κB and AKT. This results in the suppression of B-cell proliferation and survival, as well as the modulation of immune responses.
Biochemical and physiological effects:
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been shown to selectively inhibit BTK activity, without affecting other kinases, such as Tec or Itk. This specificity reduces the risk of off-target effects and toxicity. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system disorders. In addition, 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, suggesting potential applications in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has several advantages for laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate biological membranes. However, 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has some limitations, such as its low solubility in aqueous solutions and its instability under acidic conditions. These factors may affect the design and interpretation of experiments using 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide.
Zukünftige Richtungen
There are several potential future directions for the development and application of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide. These include:
- Clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
- Combination therapies with other drugs, such as immune checkpoint inhibitors or CAR-T cells, to enhance the anti-tumor immune response.
- Optimization of the synthesis and formulation of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide to improve its pharmacokinetic and pharmacodynamic properties.
- Investigation of the role of BTK signaling in other cell types and diseases, such as macrophages, osteoclasts, and neuroinflammation.
- Development of novel BTK inhibitors with improved selectivity and efficacy, based on the structure-activity relationship of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide.
Synthesemethoden
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide involves several steps, including the preparation of the key intermediate 5-chloro-2-(4-fluorophenyl)ethylamine, followed by the reaction with thiophene-2-sulfonyl chloride in the presence of a base, and the subsequent N-alkylation with dimethylamine. The final product is obtained after purification by chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical models, 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has shown efficacy in inhibiting BTK-dependent signaling pathways, reducing tumor growth, and enhancing the activity of immune cells. 5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide has also been tested in combination with other drugs, such as venetoclax and lenalidomide, to improve its efficacy and overcome resistance.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2S2/c1-18(2)12(10-3-5-11(16)6-4-10)9-17-22(19,20)14-8-7-13(15)21-14/h3-8,12,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQFIXQIPJHLIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
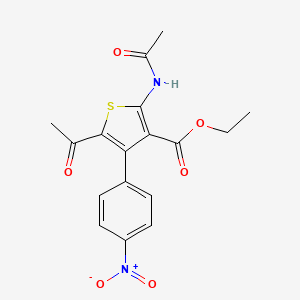
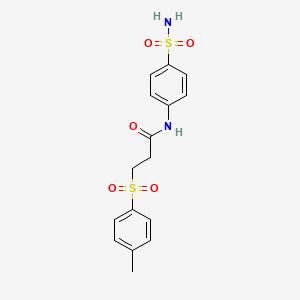

![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)
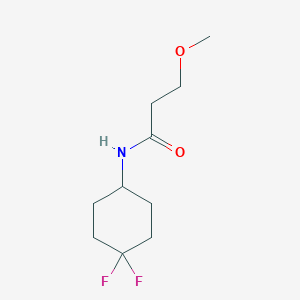
![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)

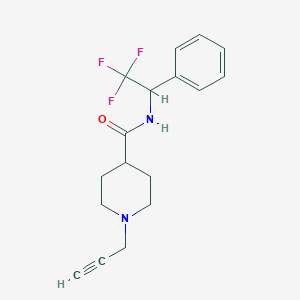
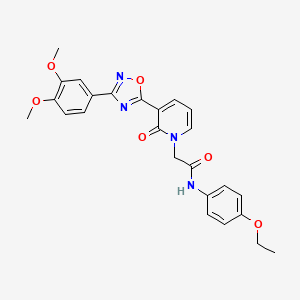
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)